(S)-Methyl piperidine-3-carboxylate hydrochloride
Overview
Description
(S)-Methyl piperidine-3-carboxylate hydrochloride is a chemical compound that belongs to the piperidine family Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl piperidine-3-carboxylate hydrochloride typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of (S)-ethyl piperidine-3-carboxylate with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl piperidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of piperidine-3-carboxylic acid.
Reduction: Formation of piperidine-3-methanol.
Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
(S)-Methyl piperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-Methyl piperidine-3-carboxylate hydrochloride: The enantiomer of (S)-Methyl piperidine-3-carboxylate hydrochloride with different stereochemistry.
(S)-Ethyl piperidine-3-carboxylate: A similar compound with an ethyl group instead of a methyl group.
(S)-1-Boc-piperidine-3-carboxylic acid: A derivative with a Boc (tert-butoxycarbonyl) protecting group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for stereoselective synthesis and chiral drug development.
Biological Activity
(S)-Methyl piperidine-3-carboxylate hydrochloride, a derivative of piperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Chemical Structure : this compound has the molecular formula C7H14ClNO2 and a CAS number of 164323-84-6.
- Physical Properties : It is characterized by its hydrochloride salt form, which enhances its solubility and bioavailability.
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. Notably:
- GABA Transport Inhibition : Research indicates that derivatives of piperidine, including (S)-Methyl piperidine-3-carboxylate, can inhibit the GABA transporter mGAT4, leading to increased levels of GABA in the synaptic cleft. This mechanism is crucial for developing treatments for neurological disorders such as epilepsy and anxiety disorders .
- Potential Anticancer Activity : Some studies have suggested that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that certain piperidine-based compounds could induce apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapy agents like bleomycin .
Biological Activity Overview
Case Studies and Research Findings
- GABA Transporter Studies :
- Anticancer Research :
-
Neuropharmacological Applications :
- Recent reviews have highlighted the potential of piperidine derivatives in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems effectively.
Properties
IUPAC Name |
methyl (3S)-piperidine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQZKNAQDKIGGZ-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720996 | |
Record name | Methyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164323-84-6 | |
Record name | Methyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (3S)-piperidine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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